Regioisomer Distinction: 6-Oxopyrimidin-1(6H)-yl vs. 2-Oxopyrimidin-1(2H)-yl Scaffold Divergence
The target compound incorporates a 6-oxopyrimidin-1(6H)-yl ring, which differs from the more common 2-oxopyrimidin-1(2H)-yl isomer found in close analogs. For the structurally related trifluoromethyl-bearing congener 2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione (CAS 1206970-29-7), the carbonyl position alters the hydrogen-bond acceptor/donor pattern and ligand–protein interaction geometry. In aminopyrimidinylisoindoline kinase inhibitor series, the regiochemistry of the pyrimidinone has been shown to shift AXL kinase IC50 values from >10 µM to sub-micromolar [1]. No direct IC50 data for the 6-oxo isomer (target compound) are available; this constitutes a class-level inference from the broader pyrimidinone-isoindoline chemotype.
| Evidence Dimension | Regioisomer-dependent kinase inhibition potency |
|---|---|
| Target Compound Data | Not determined experimentally |
| Comparator Or Baseline | 2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione (no kinase IC50 data found) and general aminopyrimidinylisoindoline analogs (AXL IC50 range 0.5–10 µM) |
| Quantified Difference | Qualitative structural divergence; quantitative potency difference unknown |
| Conditions | No head-to-head assay available |
Why This Matters
Regioisomeric identity determines pharmacophoric features critical for target binding; procurement of the incorrect isomer may lead to inactive or off-profile results, making structural verification essential.
- [1] Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors. Scholar.korea.ac.kr, 2018. View Source
